Benzyl 3-(3,4-dimethylphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
Description
Benzyl 3-(3,4-dimethylphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate is a synthetic heterocyclic compound featuring a spiro[4.5]decane core. Its structure includes a benzyl ester group at the 8-position, a 3,4-dimethylphenyl substituent at the 3-position, and a ketone oxygen at the 2-position.
Properties
IUPAC Name |
benzyl 3-(3,4-dimethylphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-17-8-9-20(14-18(17)2)25-16-23(29-22(25)27)10-12-24(13-11-23)21(26)28-15-19-6-4-3-5-7-19/h3-9,14H,10-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWVVLGGLNBQCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC3(CCN(CC3)C(=O)OCC4=CC=CC=C4)OC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301113962 | |
| Record name | 1-Oxa-3,8-diazaspiro[4.5]decane-8-carboxylic acid, 3-(3,4-dimethylphenyl)-2-oxo-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301113962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354448-63-7 | |
| Record name | 1-Oxa-3,8-diazaspiro[4.5]decane-8-carboxylic acid, 3-(3,4-dimethylphenyl)-2-oxo-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354448-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxa-3,8-diazaspiro[4.5]decane-8-carboxylic acid, 3-(3,4-dimethylphenyl)-2-oxo-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301113962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of Benzyl 3-(3,4-dimethylphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate are currently unknown. This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers
Mode of Action
As a unique chemical, its interaction with its targets and any resulting changes are subjects of ongoing research.
Result of Action
Biological Activity
Benzyl 3-(3,4-dimethylphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate is a complex organic compound notable for its unique spirocyclic structure. This compound features a diazaspiro framework that includes nitrogen atoms integrated into a bicyclic system, which may contribute to its potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C23H26N2O4
- Molecular Weight : 394.47 g/mol
- Melting Point : 131 to 133 °C
While specific mechanisms of action for this compound have not been fully elucidated, preliminary studies suggest that it may interact with various biological targets, particularly cyclin-dependent kinases (CDKs). This interaction could influence cellular proliferation pathways, indicating potential applications in cancer therapy.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures exhibit notable biological activities. The following table summarizes the biological activities associated with related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate | Similar diazaspiro framework | Antitumor activity | Different substitution pattern |
| Benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate | Fluorine substitution | Potentially enhanced activity | Fluorine may increase metabolic stability |
| Pyrrolopyrimidine derivatives | Different core structure | Inhibitors of cyclin-dependent kinases | Different mechanism of action |
The unique combination of the dimethylphenyl group and the spirocyclic structure distinguishes this compound from these similar compounds, potentially leading to unique biological activities and applications in medicinal chemistry.
Case Studies and Research Findings
Research has focused on the synthesis and evaluation of the biological activity of this compound and its analogs. For example:
- Antitumor Activity : A study examined the antitumor effects of various diazaspiro compounds, highlighting the potential of this compound as a candidate for further development in cancer treatment.
- Cell Proliferation Studies : Interaction studies have shown that this compound may inhibit cell proliferation in certain cancer cell lines by targeting CDKs, suggesting a mechanism for its antitumor effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The spiro[4.5]decane scaffold is a versatile pharmacophore. Below is a detailed comparison of the target compound with key analogs, focusing on structural variations, molecular properties, and reported bioactivity.
Table 1: Structural and Functional Comparison of Spiro[4.5]decane Derivatives
*Estimated using substituent contributions (e.g., benzyl groups increase logP).
†Predicted via computational tools (e.g., SwissADME).
Key Findings:
Substituent-Driven Bioactivity :
- The 3,4-dimethylphenyl group in the target compound likely enhances lipophilicity and receptor binding compared to simpler aryl groups (e.g., phenyl in Compound 13) .
- Benzyl ester at the 8-position (target compound) may improve metabolic stability over tert-butyl analogs , though at the cost of solubility.
Molecular Weight and Solubility :
- Higher molecular weight analogs (e.g., Compound 13, 433.55 g/mol) exhibit CNS activity but face solubility challenges, necessitating formulation optimization .
- Pyridine-containing derivatives (e.g., Compound 78) show improved solubility and oral bioavailability due to polar heterocycles .
Synthetic Utility :
- The tert-butyl-protected spiro[4.5]decane (CAS 169206-55-7) is a critical building block for introducing the spirocyclic core into drug candidates, as seen in EGFR inhibitor synthesis .
Q & A
Basic: What are the recommended methods for confirming the structural identity of this spirooxazolidine derivative?
Answer:
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Use SHELX programs (e.g., SHELXL for refinement) to analyze crystallographic data, ensuring proper handling of twinning or high-resolution data .
- NMR spectroscopy : Assign peaks using , , and 2D experiments (e.g., COSY, HSQC) to verify spirocyclic connectivity and substituent positions. For example, the benzyl and dimethylphenyl groups should show distinct aromatic splitting patterns .
- High-resolution mass spectrometry (HR-MS) confirms molecular formula accuracy, particularly for complex heterocycles with multiple nitrogen/oxygen atoms.
Basic: How can researchers optimize the synthetic yield of this compound?
Answer:
- Protecting group strategy : The benzyl carboxylate moiety suggests selective deprotection steps. Use catalytic hydrogenation (Pd/C, H) to remove benzyl groups without affecting the spiro core .
- Reaction monitoring : Employ in-situ techniques like FT-IR or LC-MS to track intermediates, especially during cyclization steps forming the 1-oxa-3,8-diazaspiro[4.5]decane system.
- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 80–100°C may enhance cyclization efficiency, while lower temperatures minimize side reactions .
Advanced: How to design structure-activity relationship (SAR) studies targeting muscarinic receptor affinity?
Answer:
- Core modifications : Replace the 3,4-dimethylphenyl group with electron-withdrawing (e.g., nitro) or bulky substituents (e.g., tert-butyl) to probe steric/electronic effects on receptor binding. Reference spirooxazolidine SAR in , where 3-ethyl substitution improved M1 receptor affinity .
- In vitro assays : Use -N-methylscopolamine binding assays on cortical membranes to quantify receptor affinity.
- In vivo validation : Test cognitive enhancement in scopolamine-induced amnesia models (e.g., passive avoidance tasks) at 0.1–10 mg/kg doses, comparing to lead compounds like RS86 .
Advanced: How to resolve contradictions in reported bioactivity data for spirooxazolidine derivatives?
Answer:
- Assay standardization : Discrepancies may arise from differences in cell lines (e.g., CHO vs. HEK293 for receptor expression) or buffer conditions. Replicate experiments using unified protocols.
- Purity verification : Confirm compound integrity (>95% by HPLC; C18 columns, acetonitrile/water gradients) to exclude impurities masking true activity .
- Metabolic stability : Test liver microsomal stability (e.g., human/rat microsomes, NADPH cofactor) to assess whether rapid degradation explains inconsistent in vivo results .
Advanced: What computational approaches predict the compound’s interaction with M1 receptors?
Answer:
- Molecular docking : Use AutoDock Vina with receptor structures (PDB: 5CXV) to model binding poses. Focus on hydrogen bonding between the 2-oxo group and Asp105/Asn382 residues.
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted binding modes, emphasizing spirocycle rigidity .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity at the oxazolidine ring, correlating with agonist efficacy .
Basic: What analytical techniques are critical for assessing stereochemical purity?
Answer:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers, ensuring >99% enantiomeric excess .
- Vibrational circular dichroism (VCD) : Confirm absolute configuration by comparing experimental and simulated spectra for the spirocyclic core .
Advanced: How to investigate metabolic pathways and potential toxicity?
Answer:
- Phase I metabolism : Incubate with CYP3A4/CYP2D6 isozymes and analyze metabolites via LC-QTOF-MS. Look for hydroxylation at the benzyl or dimethylphenyl groups.
- Reactive intermediate screening : Trap electrophilic metabolites (e.g., glutathione adducts) to assess covalent binding risks .
- In silico toxicity prediction : Use Derek Nexus or ProTox-II to flag structural alerts (e.g., oxazolidine ring strain) linked to hepatotoxicity .
Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?
Answer:
- Salt formation : Convert the carboxylate to a sodium salt via saponification (NaOH/EtOH), balancing solubility and stability .
- Nanoparticle formulation : Encapsulate in PEGylated liposomes (50–100 nm diameter) to enhance bioavailability. Characterize using dynamic light scattering (DLS) .
- Co-solvent systems : Use 10% DMSO in saline for intravenous dosing, ensuring <1% hemolysis in erythrocyte compatibility tests .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
